2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid
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Overview
Description
2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid is a synthetic organic compound with the molecular formula C16H23NO5S It is characterized by the presence of a tert-butylphenyl group, a formamido group, and a methanesulfonyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formamido group: The tert-butylphenyl compound is then reacted with formamide under acidic conditions to introduce the formamido group.
Attachment of the methanesulfonyl group: The intermediate product is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Formation of the butanoic acid backbone: The final step involves the reaction of the intermediate with a suitable butanoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamido group to an amine.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The formamido group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
2-[(4-Tert-butylphenyl)formamido]-4-methanesulfonylbutanoic acid can be compared with other similar compounds, such as:
2-[(4-Tert-butylphenyl)formamido]-4-(methylsulfanyl)butanoic acid: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid: Similar structure but with a different substitution pattern on the butanoic acid backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4-methylsulfonylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-16(2,3)12-7-5-11(6-8-12)14(18)17-13(15(19)20)9-10-23(4,21)22/h5-8,13H,9-10H2,1-4H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHXLIGAMZXDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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